3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C19H23N3O3S2. It contains an allyl group (3-carbon chain attached to the molecule via a double bond), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a thioether group (an ether in which the oxygen atom is replaced by a sulfur atom). The rest of the molecule is made up of a complex ring structure .Scientific Research Applications
Synthetic Methodologies and Chemical Properties Research has been conducted on the synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating the versatility of these compounds in chemical synthesis. Sauter et al. (1973) detailed the cyclization of esters or amides from 2-amino-thiophene-3-carboxylic acids, showing a foundational approach to synthesizing thienopyrimidinone derivatives Sauter & Deinhammer, 1973. Furthermore, advancements in synthetic methods under microwave irradiation have been explored, highlighting efficient paths to various tetrahydrobenzothieno derivatives with potential for further functionalization Abdalha et al., 2011.
Biological Activities and Potential Therapeutic Applications Research into the biological activities of thienopyrimidinone derivatives reveals their potential as therapeutic agents. Compounds exhibiting anti-inflammatory, analgesic, and antimicrobial activities have been synthesized from similar frameworks, indicating the broad applicability of these derivatives in drug development. For instance, novel benzodifuranyl derivatives, including thiazolopyrimidines derived from visnaginone and khellinone, showed promising COX-2 selectivity, analgesic, and anti-inflammatory activities Abu‐Hashem et al., 2020. Another study focused on the synthesis and evaluation of 2-thioxopyrimidin-4(1H)-one derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the potential of thienopyrimidinone frameworks in antiviral therapy Khalifa & Al-Omar, 2014.
Safety and Hazards
properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-7-22-18(24)16-13-5-3-4-6-14(13)27-17(16)20-19(22)26-12-15(23)21-8-10-25-11-9-21/h2H,1,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAOLSYPUXDLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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